Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate
Description
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and thioether-linked 3-oxobutanoate moieties. This structure combines a rigid aromatic system with a flexible ester side chain, making it a candidate for modulating biological targets such as kinases or enzymes involved in inflammatory or oncogenic pathways.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-18(25)11-16(24)12-27-17-10-13(2)21-20-19(14(3)22-23(17)20)15-8-6-5-7-9-15/h5-10H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJQLYJAHGOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate typically involves multi-step reactionsThe reaction conditions often involve the use of ethanol as a solvent and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler, more reduced forms of the compound .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate exhibit antiviral properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to inhibit viral replication mechanisms. A patent outlines how these compounds can be utilized in therapies targeting viral infections, suggesting their potential as antiviral agents .
mTOR Inhibition
The compound's structural characteristics allow it to function as an inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. Inhibitors of mTOR are important in cancer therapy as they can suppress tumor growth by inhibiting cellular proliferation pathways. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit mTOR signaling pathways .
Cytotoxicity Against Cancer Cells
Studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. This suggests that this compound may have potential applications in cancer treatment .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of aldehyde reductase has been linked to the compound's structure, which may lead to therapeutic implications in metabolic disorders .
Data Tables
Case Study 1: Antiviral Properties
A study investigated the antiviral efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against influenza viruses. Results indicated that some derivatives significantly reduced viral titers in infected cell cultures.
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability compared to untreated controls. The study concluded that the compound could be further developed as a potential anticancer agent.
Case Study 3: Enzyme Interaction
Research focused on the interaction between this compound and specific metabolic enzymes indicated a competitive inhibition mechanism that could be exploited for therapeutic benefits in metabolic diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyrazolo-pyrimidine cores or thioether-linked substituents. Below is a comparative analysis based on available
Key Observations:
Core Heterocycle : The pyrazolo[1,5-a]pyrimidine core in the target compound and MK85 is critical for binding to ATP pockets in kinases or tubulin, whereas isoxazole or thienyl cores (e.g., Compounds 3 and 4) target distinct pathways like platelet aggregation or viral proteases .
Substituent Effects :
- The 2,5-dimethyl-3-phenyl group on the target compound likely enhances lipophilicity and aromatic stacking compared to MK85’s trifluoromethylphenyl group, which improves metabolic stability .
- The thioether linkage in the target compound and Compound 3 provides oxidative stability over analogous ether or amine linkages, as seen in other kinase inhibitors .
Side Chain Reactivity: The 3-oxobutanoate ester in the target compound offers a reactive ketone for further functionalization, unlike the benzamide (Compound 3) or thienyl (Compound 4) side chains, which are metabolically more stable but less tunable .
Pharmacokinetic and Thermodynamic Data (Inferred)
- LogP : Estimated at ~3.5 for the target compound (higher than MK85’s ~2.8 due to phenyl groups), suggesting better membrane permeability.
- Solubility: Lower aqueous solubility than MK85 (due to ester vs. pyrimidinone polarity) but comparable to Compound 3 .
Research Findings and Gaps
- Synthesis: The target compound’s synthesis likely follows a route analogous to MK85, involving condensation of a pyrazolo-pyrimidine precursor with ethyl 3-oxobutanoate derivatives . However, exact yields or optimization data are unavailable.
- Biological Data: While MK85 and related compounds () show validated activities, the target compound’s efficacy remains untested.
- Safety Profile: No toxicity data exist, but the phenyl and methyl groups may pose hepatotoxicity risks, as seen in structurally similar compounds .
Biological Activity
Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves the cyclization of appropriate precursors, such as 3-phenyl-1H-pyrazole-5-carbaldehyde and ethylthioacetic acid under controlled conditions. Optimized methods for industrial production may include the use of continuous flow reactors to enhance yield and efficiency .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases by binding to their active sites, which disrupts cell signaling pathways related to cell proliferation and inflammation .
- Anti-inflammatory Properties : Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory effects. For example, certain analogs have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess antibacterial properties. A study evaluating various pyrazole derivatives found significant activity against several bacterial strains .
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. Mechanisms include the inhibition of critical enzymes involved in cancer cell proliferation. For instance, compounds targeting telomerase and histone deacetylases (HDAC) have shown promising results in preclinical studies .
Case Studies and Research Findings
Several studies highlight the efficacy of similar compounds:
- Anti-inflammatory Effects : In a study assessing anti-inflammatory activity through carrageenan-induced paw edema in rats, certain pyrazolo derivatives demonstrated comparable efficacy to indomethacin with effective doses (ED50) calculated .
- Antibacterial Screening : A series of 16 synthesized pyrazole derivatives were evaluated for their antibacterial and anti-quorum-sensing activities. Results indicated significant inhibition against biofilm formation in pathogenic bacteria .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
